3-Acetamidopropyl methacrylate

描述

3-Acetamidopropyl methacrylate (AAPM) is a monomer that is widely used in the synthesis of various polymers. It is a versatile compound that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The purpose of Additionally, this paper will also list future directions for research on AAPM.

作用机制

3-Acetamidopropyl methacrylate-based polymers can be designed to have different mechanisms of action depending on the application. For drug delivery, 3-Acetamidopropyl methacrylate-based polymers can be designed to release drugs in a controlled manner, which can enhance their efficacy and reduce their side effects. For tissue engineering, 3-Acetamidopropyl methacrylate-based polymers can be designed to mimic the extracellular matrix, which can promote cell adhesion, proliferation, and differentiation.

生化和生理效应

3-Acetamidopropyl methacrylate-based polymers have been shown to be biocompatible and non-toxic, which makes them suitable for biomedical applications. Additionally, 3-Acetamidopropyl methacrylate-based polymers can also interact with biological molecules, such as proteins and cells, which can enhance their efficacy in drug delivery and tissue engineering.

实验室实验的优点和局限性

3-Acetamidopropyl methacrylate-based polymers have several advantages for lab experiments, including their versatility, biocompatibility, and ease of synthesis. However, 3-Acetamidopropyl methacrylate-based polymers also have some limitations, such as their relatively low mechanical strength and their susceptibility to hydrolysis.

未来方向

There are several future directions for research on 3-Acetamidopropyl methacrylate-based polymers, including the development of new synthesis methods, the optimization of their mechanical properties, and the exploration of their potential applications in regenerative medicine, biosensing, and drug discovery. Additionally, the combination of 3-Acetamidopropyl methacrylate-based polymers with other materials, such as nanoparticles and hydrogels, could also lead to the development of new hybrid materials with enhanced properties and functionalities.

In conclusion, 3-Acetamidopropyl methacrylate is a versatile monomer that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of 3-Acetamidopropyl methacrylate for lab experiments have been discussed in this paper. Additionally, several future directions for research on 3-Acetamidopropyl methacrylate-based polymers have also been listed.

科学研究应用

3-Acetamidopropyl methacrylate has been extensively used in scientific research, particularly in the field of drug delivery and tissue engineering. 3-Acetamidopropyl methacrylate-based polymers have been used to deliver drugs to specific sites in the body, such as tumors and inflamed tissues. Additionally, 3-Acetamidopropyl methacrylate-based polymers have also been used in the fabrication of tissue-engineered scaffolds, which can be used to regenerate damaged tissues.

属性

CAS 编号 |

133651-68-0 |

|---|---|

产品名称 |

3-Acetamidopropyl methacrylate |

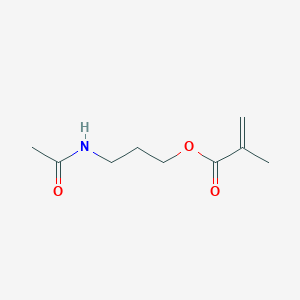

分子式 |

C9H15NO3 |

分子量 |

185.22 g/mol |

IUPAC 名称 |

3-acetamidopropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11) |

InChI 键 |

VBFGSLUUXNMGAI-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCNC(=O)C |

规范 SMILES |

CC(=C)C(=O)OCCCNC(=O)C |

同义词 |

2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)